Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can be compared with other thiadiazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(25)15-6-4-5-7-16(15)21-17(24)12-28-20-22-18(23-29-20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTUCCCDPVUZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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